2-[1-(Ethanesulfonyl)piperidin-4-yl]-6-(pyridin-4-yl)-1,8-naphthyridine
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Overview
Description
2-[1-(Ethanesulfonyl)piperidin-4-yl]-6-(pyridin-4-yl)-1,8-naphthyridine is a complex organic compound that features a piperidine ring, a pyridine ring, and a naphthyridine core.
Preparation Methods
The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity .
Industrial production methods for this compound may involve large-scale synthesis techniques, such as continuous flow chemistry, which allows for the efficient and consistent production of the compound in significant quantities .
Chemical Reactions Analysis
2-[1-(Ethanesulfonyl)piperidin-4-yl]-6-(pyridin-4-yl)-1,8-naphthyridine undergoes various types of chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents like lithium aluminum hydride or sodium borohydride can be used.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce secondary amines or alcohols .
Scientific Research Applications
2-[1-(Ethanesulfonyl)piperidin-4-yl]-6-(pyridin-4-yl)-1,8-naphthyridine has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: It has potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[1-(Ethanesulfonyl)piperidin-4-yl]-6-(pyridin-4-yl)-1,8-naphthyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved in these interactions are often complex and may include signal transduction, gene expression, and metabolic regulation .
Comparison with Similar Compounds
Similar compounds to 2-[1-(Ethanesulfonyl)piperidin-4-yl]-6-(pyridin-4-yl)-1,8-naphthyridine include other piperidine and naphthyridine derivatives. These compounds share structural similarities but may differ in their chemical properties and biological activities. For example:
3-[1-(Ethanesulfonyl)piperidin-4-yl]-1-(pyridin-2-ylmethyl)urea: This compound has a similar piperidine ring but differs in the presence of a urea group instead of a naphthyridine core.
2-(1-Ethanesulfonyl-piperidin-4-yl)-ethanol: This compound features an ethanol group instead of the pyridine and naphthyridine rings.
The uniqueness of this compound lies in its specific combination of functional groups and rings, which confer distinct chemical and biological properties .
Properties
Molecular Formula |
C20H22N4O2S |
---|---|
Molecular Weight |
382.5 g/mol |
IUPAC Name |
2-(1-ethylsulfonylpiperidin-4-yl)-6-pyridin-4-yl-1,8-naphthyridine |
InChI |
InChI=1S/C20H22N4O2S/c1-2-27(25,26)24-11-7-16(8-12-24)19-4-3-17-13-18(14-22-20(17)23-19)15-5-9-21-10-6-15/h3-6,9-10,13-14,16H,2,7-8,11-12H2,1H3 |
InChI Key |
WZYYBGSDLPHCRA-UHFFFAOYSA-N |
Canonical SMILES |
CCS(=O)(=O)N1CCC(CC1)C2=NC3=NC=C(C=C3C=C2)C4=CC=NC=C4 |
Origin of Product |
United States |
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